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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

For Researchers, Scientists, and Drug Development Professionals

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes
intracellular conversion to its active triphosphate form. The synthesis of this complex molecule
can lead to the formation of several process-related impurities, including diastereomers, which
may impact the safety and efficacy of the final drug product. This guide provides a detailed
comparison of Sofosbuvir impurity M and other diastereomeric impurities, supported by
experimental data and analytical methodologies.

Chemical Structures and Stereochemistry

Sofosbuvir has a chiral center at the phosphorus atom, leading to the possibility of two
diastereomers: the therapeutically active (Sp)-isomer and the inactive (Rp)-isomer. Sofosbuvir
impurity M is one of the diastereomeric impurities of Sofosbuvir.[1]

Table 1: Chemical Identity of Sofosbuvir and Key Diastereomeric Impurities
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Molecular o
Molecular . Chirality at
Compound CAS Number Weight ( g/mol
Formula ) Phosphorus
Sofosbuvir (Sp-
, 1190307-88-0 C22H29FN309P 529.45 Sp
isomer)
Sofosbuvir Not specified in
) 2095551-10-1 C22H30N3010P 527.46
Impurity M sources
(Rp)-isomer of
1190308-01-0 C22H20FN309P 529.45 Rp

Sofosbuvir

Analytical Comparison

The primary method for the separation and quantification of Sofosbuvir and its diastereomeric
impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The
chromatographic behavior of these impurities can be compared based on their retention times
under specific analytical conditions.

Table 2: Comparative Chromatographic Data of Sofosbuvir and a Process-Related Impurity

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1495257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

. _ o ] Limit of
Retention Time Limit of Detection .
Analyte . Quantification
(min) (LOD) (pg/mL)
(LOQ) (ng/mL)
Sofosbuvir 3.674 0.04 0.125
Phosphoryl Impurity 5.704 0.12 0.375

Data sourced from a
study using an Agilent
Eclipse XDB-C18
column with a mobile
phase of 0.1%
trifluoroacetic acid in
water:acetonitrile
(50:50 v/v) at a flow
rate of 1 mL/min and
UV detection at 260

nm.

Experimental Protocols
RP-HPLC Method for the Estimation of Sofosbuvir and a
Related Phosphoryl Impurity

This protocol is based on a validated method for the routine analysis of Sofosbuvir and its
process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.

 Instrumentation: A liquid chromatograph equipped with a UV detector.

e Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 pm.

¢ Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
» Flow Rate: 1.0 mL/min.

» Detection Wavelength: 260 nm.

« Injection Volume: 20 pL.
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e Sample Preparation:

o Standard Solution: Dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in
100 mL of a 50:50 (v/v) water:acetonitrile diluent. Dilute 5 mL of this stock solution to 50
mL with the same diluent.

o Test Solution (from tablets): Weigh and powder 20 tablets. Take an amount of powder
equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask, dissolve and dilute to
volume with the diluent. Dilute 5 mL of this solution to 50 mL with the diluent.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to
identify potential degradation products, including diastereomers that may form under stress
conditions.

Acid Hydrolysis: Reflux the drug substance in 1N HCI at 80°C for 10 hours.[2]

Base Hydrolysis: Reflux the drug substance in 0.5N NaOH at 60°C for 24 hours.[2]

Oxidative Degradation: Expose the drug substance to 30% H20:2 at 80°C for two days.[2]

Photolytic Degradation: Expose the dry drug substance to UV light at 254 nm for 24 hours.[2]

Thermal Degradation: Heat the drug substance at a specified high temperature.

The resulting mixtures are then analyzed by a stability-indicating HPLC method to separate the
parent drug from the degradation products.

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active
triphosphate form, GS-461203. Understanding this pathway is crucial as any diastereomeric
impurities may not be efficiently converted to the active form, thus lacking therapeutic efficacy.
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Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Profiling

The identification and quantification of diastereomeric impurities in Sofosbuvir require a
systematic analytical workflow.
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Analytical Workflow
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Caption: General workflow for Sofosbuvir impurity profiling.

Conclusion

The control of diastereomeric impurities, such as Sofosbuvir impurity M and the (Rp)-isomer,
is critical for ensuring the quality, safety, and efficacy of Sofosbuvir. While the active (Sp)-
isomer undergoes efficient metabolic activation to inhibit HCV replication, the diastereomeric
impurities are generally considered to be inactive. Robust analytical methods, particularly RP-
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HPLC, are essential for the separation and quantification of these impurities. The data and
protocols presented in this guide provide a framework for researchers and drug development
professionals to effectively monitor and control the diastereomeric purity of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1495257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

